
1-(2-Furoyl)-1H-benzotriazole
Overview
Description
1-(2-Furoyl)-1H-benzotriazole (CAS: 144223-33-6) is a heterocyclic compound with the molecular formula C₁₁H₇N₃O₂. Structurally, it consists of a benzotriazole core substituted at the 1-position by a 2-furoyl group (a furan ring attached via a carbonyl moiety) . This compound is part of a broader class of benzotriazole derivatives, which are widely studied for their versatility in organic synthesis, coordination chemistry, and materials science. The furoyl group introduces unique electronic and steric properties, making it distinct from other benzotriazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Furoyl)-1H-benzotriazole can be synthesized through the reaction of 2-furoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-Furoyl chloride+BenzotriazoleBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furoyl)-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzotriazole moiety can be reduced under specific conditions.
Substitution: Both the furan and benzotriazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted furan and benzotriazole derivatives.
Scientific Research Applications
1-(2-Furoyl)-1H-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Furoyl)-1H-benzotriazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and benzotriazole moieties can interact with various molecular targets, influencing their activity.
Comparison with Similar Compounds
Benzotriazole derivatives vary significantly in their physicochemical properties and applications based on substituents. Below is a detailed comparison of 1-(2-Furoyl)-1H-benzotriazole with structurally related compounds:
Structural and Molecular Comparisons
Compound Name | Molecular Formula | Substituent Group | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound | C₁₁H₇N₃O₂ | 2-Furoyl (C₄H₃O-CO-) | 213.19 | Furan ring with electron-rich oxygen |
1-(2-Thienylcarbonyl)-1H-benzotriazole | C₁₁H₇N₃OS | 2-Thienyl (C₄H₃S-CO-) | 229.26 | Thiophene ring with sulfur atom |
1-(2-Pyrrolecarbonyl)benzotriazole | C₁₁H₈N₄O | 2-Pyrrolyl (C₄H₄N-CO-) | 212.21 | Pyrrole ring with NH group |
1-(2-Pyridinylcarbonyl)benzotriazole | C₁₂H₈N₄O | 2-Pyridinyl (C₅H₄N-CO-) | 224.22 | Pyridine ring with nitrogen atom |
1-(Trifluoroacetyl)-1H-benzotriazole | C₈H₄F₃N₃O | Trifluoroacetyl (CF₃CO-) | 215.13 | Strongly electron-withdrawing group |
Key Observations :
- Electron Effects : The 2-furoyl group is moderately electron-withdrawing due to the furan oxygen, while the trifluoroacetyl derivative (C₈H₄F₃N₃O) exhibits stronger electron-withdrawing behavior, influencing reactivity in nucleophilic substitutions .
Physicochemical and Environmental Properties
Environmental Behavior :
- Benzotriazole derivatives with logP <3 (e.g., 1H-benzotriazole and methyl derivatives) are water-soluble and less likely to bioaccumulate, posing lower sediment contamination risks .
Biological Activity
1-(2-Furoyl)-1H-benzotriazole is a compound that combines a furan ring with a benzotriazole moiety, which contributes to its unique chemical properties and biological activities. This compound has garnered attention for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of both the furan and benzotriazole rings enhances its reactivity and biological interactions. The furan ring is known for its ability to participate in electrophilic reactions, while the benzotriazole component contributes to the compound's stability and solubility.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties. A study evaluated its ability to inhibit the production of pro-inflammatory cytokines in vitro. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis. The presence of hydrophobic regions in the structure allows it to insert into lipid bilayers effectively.
- Anti-inflammatory Mechanism : By modulating signaling pathways involved in inflammation, it decreases cytokine production.
- Anticancer Mechanism : The compound activates apoptotic pathways through caspase activation, promoting cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against clinical isolates of MRSA (methicillin-resistant Staphylococcus aureus). Results showed that this compound had a significant inhibitory effect, outperforming traditional antibiotics.
- Inflammation Model : In a murine model of arthritis, treatment with the compound led to reduced joint swelling and lower levels of inflammatory markers compared to untreated controls.
- Cancer Cell Line Study : In vitro studies on MCF-7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent.
Q & A
Basic Questions
Q. Q1. What are the optimal synthetic routes for 1-(2-Furoyl)-1H-benzotriazole, and how can reaction yields be maximized?
A1. The synthesis typically involves coupling 1H-benzotriazole with 2-furoyl chloride under anhydrous conditions. Key parameters include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or HOBt (1-hydroxybenzotriazole) to enhance nucleophilic acylation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction rates.
- Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the acyl chloride.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity. Reported yields range from 85–94% under optimized conditions .
Q. Q2. How should researchers characterize this compound, and what spectral benchmarks are critical?
A2. Essential characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 7.8–8.2 ppm (aromatic protons of benzotriazole) and δ 6.3–7.1 ppm (furan ring protons). The absence of a broad singlet near δ 10 ppm confirms complete acylation .
- ¹³C NMR : Carbonyl resonance at ~160 ppm (C=O), with furan carbons between 110–150 ppm .
- HRMS : Molecular ion peak at m/z 215.06 (C₁₁H₇N₃O₂⁺) .
- X-ray crystallography : Use SHELXL for refinement to confirm bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between benzotriazole and furoyl groups .
Advanced Research Questions
Q. Q3. What are the dominant degradation pathways of this compound under oxidative conditions, and how can intermediates be identified?
A3. Ozonolysis and hydroxyl radical-mediated pathways are critical:
- Ozonolysis : Forms 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃) as a stable product. Monitor via Q-TOF MS with negative ESI (m/z 141.02) .
- Hydroxyl radicals : Generate hydroxylated derivatives (e.g., C₁₁H₆N₃O₃). Use scavengers like tert-butanol to distinguish radical vs. direct ozone reactions .
- Environmental relevance : Degradation kinetics vary in wastewater vs. pure water due to competing radical scavengers .
Q. Q4. How do reaction conditions influence by-product formation during the reduction of nitro-substituted benzotriazole derivatives?
A4. By-products arise from competing mechanisms:
- Low HCl concentration : Favors azoxybenzene formation via incomplete nitro group reduction. For example, 1-(2-nitroaryl) derivatives yield azoxy compounds at <10% HCl .
- High HCl (36%) : Promotes alkylation of amino intermediates with solvent alcohols (e.g., ethanol → ethylated by-products). Confirm via ¹H NMR (δ 1.2–1.4 ppm for CH₃ groups) .
- Mitigation strategies : Optimize SnCl₂ stoichiometry (1.5–2.0 eq.) and maintain reaction temperatures <60°C to suppress condensation side reactions .
Q. Q5. What computational methods are recommended to predict the bioactivity of this compound derivatives?
A5. Use hybrid QM/MM and docking studies:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic substitution (e.g., C-5 position of benzotriazole) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Prioritize derivatives with binding energies <−8 kcal/mol .
- ADMET prediction : SwissADME or ProTox-II to assess pharmacokinetic profiles and toxicity risks .
Q. Q6. How can crystallographic data resolve contradictions in reported structural conformations of benzotriazole derivatives?
A6. Address discrepancies via:
- ORTEP-3 refinement : Visualize thermal ellipsoids to distinguish static disorder (e.g., furan ring flipping) from dynamic effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C—H···N hydrogen bonds in 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate) .
- Twinning analysis : Use PLATON to detect pseudo-merohedral twinning in crystals with Rint > 0.05 .
Q. Q7. What strategies validate the reproducibility of synthetic protocols for this compound in cross-laboratory studies?
A7. Implement:
- Standardized reaction monitoring : In-situ IR to track carbonyl peak disappearance (1720 cm⁻¹).
- Round-robin testing : Compare yields and purity across labs using identical starting materials (e.g., Sigma-Aldrich benzotriazole).
- Data sharing platforms : Deposit raw NMR and crystallographic data in repositories like Cambridge Structural Database (CSD) for transparency .
Properties
IUPAC Name |
benzotriazol-1-yl(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFORMRZDGRLVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355166 | |
Record name | 1-(2-Furoyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144223-33-6 | |
Record name | 1-(2-Furoyl)benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144223-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Furoyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Furoyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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